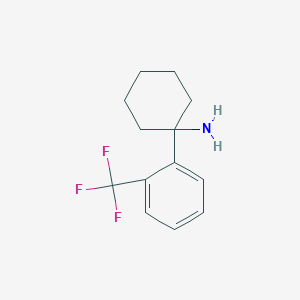
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized through Fischer indole synthesis, while the pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also bind to specific proteins, influencing their function. These interactions can lead to the compound’s observed biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
類似化合物との比較
Similar Compounds
- 3-(1H-indol-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to similar compounds .
特性
分子式 |
C13H11N3O2 |
|---|---|
分子量 |
241.24 g/mol |
IUPAC名 |
5-(1H-indol-7-yl)-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c1-16-11(13(17)18)7-10(15-16)9-4-2-3-8-5-6-14-12(8)9/h2-7,14H,1H3,(H,17,18) |
InChIキー |
IBPJVSRWEJSQDQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC(=N1)C2=CC=CC3=C2NC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


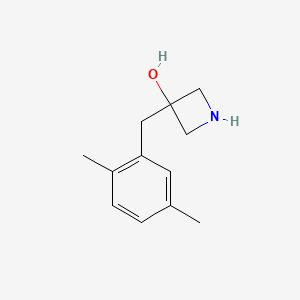
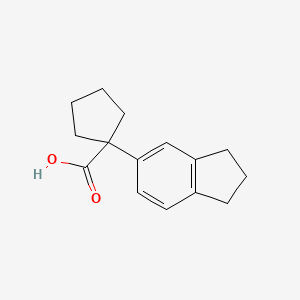
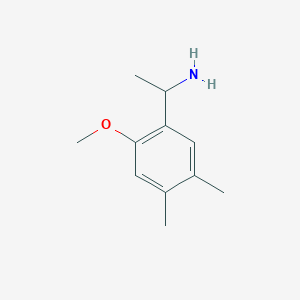
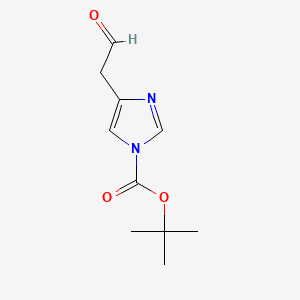
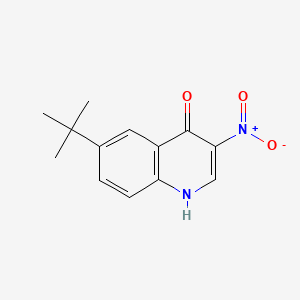
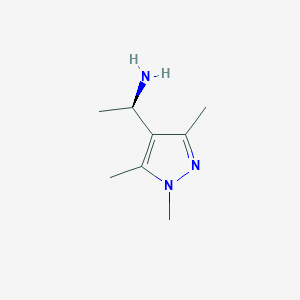

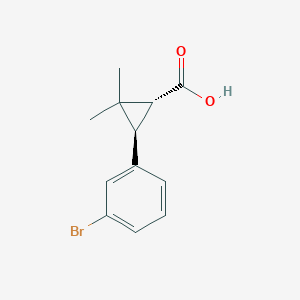
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)

![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
